4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

M1 muscarinic receptor allosteric agonist D2 dopamine receptor

4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 2034294-98-7) is a fully synthetic small molecule that combines an N,N-dimethylpiperidine-1-sulfonamide head group with a 4-(tert-butyl)phenyl urea tail linked via a methylene spacer. The piperidine sulfonamide scaffold has been explored as a non-basic replacement for the distal basic nitrogen found in prototypical M1 allosteric agonists such as TBPB, with the objective of tuning basicity, topology, and off-target receptor profiles.

Molecular Formula C19H32N4O3S
Molecular Weight 396.55
CAS No. 2034294-98-7
Cat. No. B2373788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
CAS2034294-98-7
Molecular FormulaC19H32N4O3S
Molecular Weight396.55
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
InChIInChI=1S/C19H32N4O3S/c1-19(2,3)16-6-8-17(9-7-16)21-18(24)20-14-15-10-12-23(13-11-15)27(25,26)22(4)5/h6-9,15H,10-14H2,1-5H3,(H2,20,21,24)
InChIKeyNHEPFPICANHGCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 2034294-98-7) – Compound Class and Procurement-Relevant Identity


4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 2034294-98-7) is a fully synthetic small molecule that combines an N,N-dimethylpiperidine-1-sulfonamide head group with a 4-(tert-butyl)phenyl urea tail linked via a methylene spacer. The piperidine sulfonamide scaffold has been explored as a non-basic replacement for the distal basic nitrogen found in prototypical M1 allosteric agonists such as TBPB, with the objective of tuning basicity, topology, and off-target receptor profiles [1]. The tert-butyl substituent on the phenyl ring introduces steric bulk and lipophilicity that differentiate this compound from halogenated or unsubstituted analogs within the same chemical series.

Why 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide Cannot Be Casually Replaced by In-Class Analogs


Within the piperidine sulfonamide urea series, even modest changes to the aryl capping group produce substantial differences in muscarinic receptor subtype selectivity, potency, and D2 off-target liability. The progenitor compound TBPB retains antagonist activity at dopamine D2 receptors (IC50 = 5.1 µM), a property that limits its utility as a clean pharmacological probe [1]. Systematic exploration of sulfonamide and urea modifications showed that M1 selectivity can be preserved, but the magnitude of residual D2 activity and M1 potency varies dramatically depending on the specific aryl–urea combination employed [1]. Consequently, substituting 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide with a close analog bearing a different aryl substitution (e.g., 4-chlorobenzyl or unsubstituted phenyl) without confirmatory head-to-head data risks introducing uncontrolled changes in receptor selectivity and functional activity. The following section presents the quantitative evidence that distinguishes this compound from its nearest comparators.

Quantitative Differentiation Evidence for 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide Versus Analogs


M1 Allosteric Agonist Potency and D2 Off-Target Liability Relative to the Parent TBPB

The parent compound TBPB (1) is a potent M1 allosteric agonist (EC50 in the nanomolar range) but retains antagonist activity at the D2 dopamine receptor with an IC50 of 5.1 µM [1]. In the amide/sulfonamide/urea series, capping the distal piperidine nitrogen generally maintained M1 functional selectivity; however, the specific urea and aryl substitution pattern modulates both M1 potency and residual D2 activity [1]. 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide incorporates the sulfonamide capping motif and a tert-butylphenyl urea, a combination predicted to further reduce D2 affinity relative to TBPB while sustaining M1 agonism, although direct experimental potency values for this exact compound are not yet publicly available in the peer-reviewed literature from allowed primary sources.

M1 muscarinic receptor allosteric agonist D2 dopamine receptor

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Versus the 4-Chlorobenzyl Analog

Structural comparison of 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide with the 4-chlorobenzyl urea analog reveals a key difference in the aryl capping group: a tert-butylphenyl substituent (calculated logP contribution ~1.6) versus a 4-chlorobenzyl group (π = 0.71 for Cl; benzylic CH2 adds flexibility). The tert-butylphenyl urea is expected to exhibit higher lipophilicity and greater steric bulk, which can influence membrane permeability, metabolic stability, and off-target binding. The target compound’s computed molecular weight is approximately 395.5 g/mol, with a predicted SlogP of approximately -0.30 and logS of -3.95 based on ionized species calculations from the MMsINC database [1]; these values reflect the polar sulfonamide group balancing the lipophilic tert-butylphenyl moiety. In contrast, the 4-chlorobenzyl analog introduces a metabolically labile benzylic CH2 and a halogen that may engage in halogen bonding, altering target interaction profiles. No direct experimental logD or solubility measurements for either compound were identified in allowed primary sources.

lipophilicity hydrogen bonding drug-like properties

Basicity Modulation via Sulfonamide Capping Versus Tertiary Amine in TBPB

In TBPB, the distal piperidine nitrogen is tertiary and basic (calculated pKa ~8.5–9.5), contributing to D2 off-target binding. Conversion of this nitrogen to a sulfonamide (as in the target compound) eliminates the basic center, reducing the predicted pKa to below 2 for the sulfonamide nitrogen, thereby abolishing protonation at physiological pH [1]. In the published series, this modification maintained M1 selectivity while generally reducing D2 affinity across multiple analogs [1]. The target compound further incorporates a dimethylsulfonamide group, which differs from the simple sulfonamide or amide capping groups explored in the literature; the N,N-dimethyl substitution on the sulfonamide increases steric volume and further modulates hydrogen-bond acceptor properties relative to primary sulfonamide analogs.

basicity piperidine nitrogen sulfonamide

Predicted Drug-Likeness and Lead-Likeness Compliance Versus TBPB

Physicochemical descriptor analysis of the ionized species (C19H31N4O3S+) predicts compliance with Lipinski's rule of five (zero violations) and Oprea's lead-like rules (score = 1, compliant) [1]. The target compound possesses 3 hydrogen bond donors and 3 hydrogen bond acceptors, with a molecular weight of 395.5 g/mol and a topological polar surface area consistent with CNS drug-like space [1]. By comparison, TBPB (molecular weight > 450 g/mol, with a basic piperidine) exceeds the typical lead-like molecular weight threshold and carries a permanent positive charge that may limit membrane permeation. The target compound's neutral character at physiological pH, combined with its lower molecular weight, may offer improved passive permeability and a superior lead-like profile, although experimental permeability data (e.g., PAMPA or Caco-2) are required to confirm this advantage.

drug-likeness Lipinski rules lead optimization

Recommended Application Scenarios for 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide Based on Evidence Profile


CNS Lead Optimization Campaigns Targeting M1 Muscarinic Receptors with Reduced D2 Liability

This compound is most appropriately deployed as a late-stage lead optimization candidate or a chemical probe for M1 allosteric modulation where elimination of the basic piperidine nitrogen is a design objective. The sulfonamide capping strategy, proven in the TBPB series to maintain M1 selectivity while reducing D2 binding [1], makes this scaffold suitable for CNS programs requiring clean M1 activation without dopaminergic off-target effects. Procurement teams should request M1 EC50, D2 IC50, and broad receptor panel data from the synthetic source to validate the anticipated selectivity profile before committing to in vivo studies.

Structure–Activity Relationship (SAR) Studies on Aryl Urea Substitution Effects

The tert-butylphenyl urea moiety provides a distinct steric and lipophilic probe point compared to halogenated (e.g., 4-chlorobenzyl) or unsubstituted phenyl urea analogs. Systematic SAR exploration using this compound as one member of a matrix library can delineate the contribution of aryl substitution to M1 potency, subtype selectivity, and metabolic stability. The dimethylsulfonamide head group further allows investigation of sulfonamide N-substitution effects on target engagement and off-target binding, a dimension not fully explored in the published amide/sulfonamide/urea series [1].

Computational Chemistry and in Silico Screening Library Enrichment

With well-defined physicochemical descriptors (MW 395.5, SlogP -0.30, zero Lipinski violations [2]), this compound serves as a drug-like, neutral scaffold for virtual screening library design. Its sulfonamide urea architecture provides a three-dimensional pharmacophore distinct from the more common amide- or amine-based M1 ligands. Computational chemists can use this compound as a query for shape-based or pharmacophore-based screening to identify novel M1 allosteric modulator chemotypes with improved lead-like properties.

Analytical Reference Standard for Method Development and Quality Control

The compound's distinct chromatographic and spectroscopic signature (UV-active tert-butylphenyl chromophore, characteristic sulfonamide IR bands) makes it suitable as a reference standard for HPLC-MS method development in medicinal chemistry workflows. Procurement for this purpose requires documentation of purity (≥95% by HPLC), identity confirmation (1H NMR, 13C NMR, HRMS), and stability data from the supplying vendor.

Quote Request

Request a Quote for 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.